(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Description
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a phenyl substituent at the C4 position, and a carboxylic acid moiety at C2. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The stereochemistry (3S,4S) and phenyl substitution confer structural rigidity, making it a valuable intermediate in medicinal chemistry and drug design, particularly for constrained peptide analogs or protease inhibitors.
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDFAVPKIFJQB-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and fluorenylmethoxycarbonyl chloride.
Formation of the Pyrrolidine Ring: The key step involves the cyclization of (S)-phenylalanine to form the pyrrolidine ring. This is achieved through a series of reactions, including amide bond formation and cyclization under acidic or basic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial production requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Automation and Scale-Up: Automated systems and large-scale reactors are used to handle the increased volume of reactants and products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can yield products such as ketones or aldehydes.
Reduction: Reduction can produce alcohols or amines.
Substitution: Removal of the Fmoc group results in a free amine, which can be further functionalized.
Scientific Research Applications
(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Fmoc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions. The phenylpyrrolidine moiety contributes to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C26H23NO3.
Halogenated Derivatives
Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the parent phenyl compound.
Trifluoromethyl Derivatives
The trifluoromethyl-substituted analog (MW 293.34) exhibits enhanced metabolic stability and lipophilicity due to the CF3 group, making it suitable for drug candidates targeting hydrophobic binding pockets.
Ureido and Sulfonamido Derivatives
Compounds like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine and the sulfonamido-piperidine derivative demonstrate expanded bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
